molecular formula C24H17ClFN3O3 B2587436 2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline CAS No. 710967-66-1

2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline

Cat. No.: B2587436
CAS No.: 710967-66-1
M. Wt: 449.87
InChI Key: WLXWLGOWJYLIDQ-UHFFFAOYSA-N
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Description

2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline is a complex organic compound that features a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety.

    Substitution: The chloro group can be substituted by various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly for its potential anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound can be used to study the interactions of quinoline derivatives with biological targets.

    Industrial Applications: It may find use in the synthesis of advanced materials or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline is not fully understood, but it is believed to interact with various molecular targets through its quinoline core and substituents. Potential pathways include inhibition of enzymes, interaction with DNA, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-quinoline
  • **2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-hydroxyquinoline

Uniqueness

The presence of the methoxy group at the 7-position of the quinoline ring in 2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline distinguishes it from other similar compounds. This substitution can significantly influence its chemical reactivity and biological activity, making it a unique candidate for further research.

Properties

IUPAC Name

[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O3/c1-31-15-9-8-14-11-17(23(25)27-19(14)12-15)21-13-20(22-7-4-10-32-22)28-29(21)24(30)16-5-2-3-6-18(16)26/h2-12,21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXWLGOWJYLIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C4=CC=CC=C4F)C5=CC=CO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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